Pomalidomide-C4-OH is a derivative of pomalidomide, a thalidomide analog known for its immunomodulatory and anti-cancer properties. Pomalidomide is primarily used in the treatment of multiple myeloma, particularly in patients who have received prior therapies. The compound is classified as an immunomodulatory drug (IMiD) and functions through specific interactions with cellular targets, leading to altered immune responses and direct anti-tumor effects.
Pomalidomide-C4-OH is synthesized from pomalidomide, which itself is derived from thalidomide. The classification of pomalidomide and its derivatives falls under small molecule therapeutics, specifically within the category of immunomodulatory agents. These compounds are designed to enhance immune function and inhibit tumor growth by modulating various cellular pathways.
The synthesis of Pomalidomide-C4-OH typically involves chemical modifications to the pomalidomide structure. Key methods include:
The synthesis process may involve several steps, including purification techniques such as chromatography to isolate the desired product.
Pomalidomide-C4-OH retains the core structure of pomalidomide, characterized by a phthalimide ring fused with a glutarimide moiety. The specific addition of a hydroxyl group at the C4 position alters its physicochemical properties and potentially its interaction with biological targets.
Pomalidomide-C4-OH undergoes various chemical reactions that are essential for its activity:
The mechanism of action of Pomalidomide-C4-OH is primarily through its interaction with cereblon:
Studies have shown that modifications at different positions on the pomalidomide scaffold can significantly impact its efficacy and specificity towards cereblon .
Pomalidomide-C4-OH exhibits several notable physical and chemical properties:
Relevant data indicate that modifications such as hydroxylation can alter these properties, impacting both pharmacokinetics and pharmacodynamics .
Pomalidomide-C4-OH has several applications in scientific research and clinical settings:
Pomalidomide-C4-OH exemplifies a strategically engineered cereblon (CRBN) ligand-linker conjugate designed to overcome limitations in early-generation proteolysis-targeting chimeras (PROTACs). Its core structure retains the pharmacophoric glutarimide ring of the immunomodulatory drug (IMiD) pomalidomide, which binds CRBN with high affinity (K~d~ ~100-500 nM) [8]. Unlike unmodified pomalidomide, Pomalidomide-C4-OH features a butyric acid linker attached at the C4-position of the phthalimide ring. This position is solvent-exposed in the CRBN-PROTAC-target ternary complex, minimizing steric interference with CRBN binding while providing a synthetically accessible vector for conjugation to target protein ligands [4] [8].
The C4-linker length (4 methylene units) is optimized based on structural studies of ternary complex formation. Linkers shorter than C4 often impair ternary complex stability due to insufficient spacing, while longer alkyl chains may increase hydrophobicity and reduce cell permeability without significant gains in degradation efficiency [8] [10]. The terminal carboxylic acid (-COOH) serves as a universal conjugation handle for amide coupling with amine-containing warheads, enabling modular PROTAC assembly. This design balances molecular weight (~345 g/mol) and polarity, contributing to improved cellular uptake compared to bulkier conjugates [6] [10].
Table 1: Key Structural Features of Pomalidomide-C4-OH Enabling CRBN Engagement
| Structural Element | Role in PROTAC Function | Biological Consequence |
|---|---|---|
| Glutarimide Ring | Binds CRBN hydrophobic pocket (His380, Trp386, Trp400) and forms H-bonds with His378 | High-affinity CRBN recruitment (K~d~ typically <500 nM) |
| C4-Alkyl Chain (Butyric) | Spacer positioning POI ligand at optimal distance from CRBN surface (≈12-15 Å) | Facilitates ternary complex formation without steric clash |
| Terminal Carboxylic Acid | Enables covalent conjugation to POI ligands via amide bond formation | Modular synthesis of diverse PROTACs targeting kinases, nuclear receptors, etc. |
| Phthalimide Ring Position | Solvent-exposed orientation when bound to CRBN | Minimal interference with linker-POI conjugate binding |
The synthesis of Pomalidomide-C4-OH leverages efficient routes starting from commercially available pomalidomide. Two primary strategies dominate:
Critical purification involves reverse-phase chromatography (C18 column, water/acetonitrile gradient with 0.1% formic acid) to achieve >95% purity, confirmed by HPLC and LC-MS. The terminal carboxylic acid functionality is essential for downstream PROTAC synthesis, typically achieved via amide coupling using peptide coupling reagents like HATU, DIC, or EDC/HOBt with POI ligands bearing primary amines [3] [6] [10].
Table 2: Comparison of Synthetic Routes to Pomalidomide-C4-OH
| Synthetic Strategy | Key Steps | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|
| Direct Alkylation | 1. Deprotonation (NaH/DMF)2. Alkylation (Ethyl 5-bromovalerate)3. Hydrolysis (NaOH) | Fewer steps, no protecting groups needed | Potential over-alkylation, moderate regiocontrol | 45-65% |
| Reductive Amination/Oxidation | 1. Reductive Amination (Pomalidomide + Succinaldehyde, NaBH~3~CN)2. Oxidation (NaClO~2~/NaH~2~PO~4~) | Better regiocontrol, avoids strong bases | Additional oxidation step, cost of reagents | 35-50% (over 2 steps) |
The linker chemistry in Pomalidomide-C4-OH is meticulously engineered to influence PROTAC efficacy through three primary mechanisms:
The terminal carboxylic acid (-COOH) is crucial for versatility. It allows:
Table 3: Impact of Linker Engineering from Pomalidomide-C4-OH on PROTAC Properties
| Linker Modification | PROTAC Property Affected | Degradation Efficiency Consequence | Example Application |
|---|---|---|---|
| Alkyl Chain Length (C2 vs C4 vs C6) | Ternary complex stability, LogP | C4 optimizes BRD4 DC~50~ (nM range) vs poor (C2) or variable (C6) | BET degraders (e.g., analogues of ARV-825) |
| Terminal Group (-COOH vs -NHS ester) | Conjugation efficiency to POI ligands | -COOH enables broad ligand scope; -NHS offers faster coupling | Library synthesis for kinase degraders |
| Incorporation of Rigid Elements | Pre-organization for ternary complex | Up to 10-fold DC~50~ improvement for specific targets | BCR-ABL degraders requiring precise orientation |
| PEG Insertion | Solubility, reduced aggregation | Improved cellular activity in some low-solubility warhead conjugates | Tubulin degrader constructs |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: